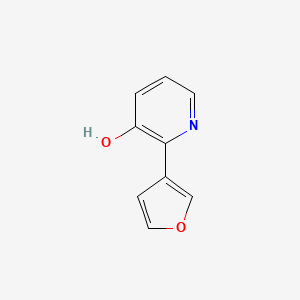
2-(3-Furanyl)-3-pyridinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Furanyl)-3-pyridinol is a heterocyclic compound that features both a furan ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furanyl)-3-pyridinol can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione with aryl aldehydes and cyclohexyl isocyanide in a one-pot reaction . This method is advantageous due to its simplicity and efficiency, allowing for the preparation of fully substituted furans in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Furanyl)-3-pyridinol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Furanyl)-3-pyridinol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Furanyl)-3-pyridinol involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furanopyridinone Derivatives: These compounds share a similar structure but have different functional groups, leading to variations in their chemical and biological properties.
Furan Derivatives: Compounds such as 2-furoic acid and furfuryl alcohol are structurally related but lack the pyridine ring, resulting in different reactivity and applications.
Uniqueness
2-(3-Furanyl)-3-pyridinol is unique due to the presence of both a furan and a pyridine ring in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H7NO2 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-(furan-3-yl)pyridin-3-ol |
InChI |
InChI=1S/C9H7NO2/c11-8-2-1-4-10-9(8)7-3-5-12-6-7/h1-6,11H |
InChI-Schlüssel |
YNGMHHHNZYXBNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C2=COC=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














